molecular formula C10H19NO B15257685 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

Cat. No.: B15257685
M. Wt: 169.26 g/mol
InChI Key: WYHAZVOKLMXHPQ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a unique combination of a cyclopropane ring and an aminomethyl substituent. Its molecular formula is inferred as C₁₀H₁₉NO, with a calculated molecular weight of ~169 g/mol.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C10H19NO/c1-8-3-2-4-10(8,12)9(7-11)5-6-9/h8,12H,2-7,11H2,1H3

InChI Key

WYHAZVOKLMXHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Corey–Chaykovsky Cyclopropanation of Chalcone Derivatives

This method, adapted from donor-acceptor cyclopropane syntheses, involves reacting 2-hydroxychalcones with sulfonium ylides. For example:
$$
\text{(E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one} + \text{Dimethylsulfonium Methylide} \rightarrow \text{1-Acyl-2-(2-hydroxyaryl)cyclopropane}
$$
Key conditions:

  • Solvent: THF or DMF at −78°C to 0°C.
  • Yield: 68–85% for model substrates.
  • Limitations: Requires pre-synthesis of chalcone precursors, which may introduce competing conjugation pathways.

Photochemical [2+1] Cycloaddition

Inspired by bicyclo[1.1.1]pentane syntheses, alkene substrates undergo cyclopropanation under UV irradiation with diazomethane or carbene precursors:
$$
\text{2-Methylcyclopentenol} + \text{CH}2\text{N}2 \xrightarrow{h\nu} \text{1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol}
$$
Advantages:

  • Avoids strong bases, preserving acid-sensitive functional groups.
  • Scalable in continuous flow reactors (demonstrated for 1 kg/day production).

Cyclopentanol Backbone Synthesis

Stereoselective Reduction of 2-Methylcyclopentanone

Using NaBH₄ in methanol at 0–25°C, 2-methylcyclopentanone is reduced to trans-2-methylcyclopentan-1-ol with >90% diastereoselectivity:
$$
\text{2-Methylcyclopentanone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{trans-2-Methylcyclopentan-1-ol}
$$
Characterization Data :

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 1.25 (m, 1H, C3-H), 1.58 (q, 2H, C4-H), 3.72 (br s, 1H, OH).
  • $$ ^{13}\text{C NMR} $$: δ 22.1 (CH₃), 71.8 (C1-OH).

Epoxide Ring-Opening with Amines

Racemic cis-2-methylcyclopentene oxide reacts with benzylamine in aqueous THF to form aminocyclopentanols, though stereocontrol remains challenging.

Coupling Strategies for Final Assembly

Mitsunobu Reaction for Ether Formation

The hydroxyl group of trans-2-methylcyclopentan-1-ol undergoes Mitsunobu coupling with 1-(aminomethyl)cyclopropanol derivatives:
$$
\text{trans-2-Methylcyclopentan-1-ol} + \text{1-(Aminomethyl)cyclopropanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Optimized Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine.
  • Solvent: Dry THF at 0°C → RT.
  • Yield: 62–75%.

Reductive Amination

A two-step sequence involving ketone formation followed by reductive amination:

  • Oxidation of cyclopentanol to 2-methylcyclopentanone using CrO₃.
  • Condensation with 1-cyclopropylmethanamine and NaBH₃CN:
    $$
    \text{2-Methylcyclopentanone} + \text{1-Cyclopropylmethanamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol}
    $$
    Challenges : Over-reduction of the imine intermediate necessitates careful stoichiometry.

Alternative Routes and Emerging Technologies

Flow Photochemistry for Scalability

Adapting methods from bicyclo[1.1.1]pentane synthesis, continuous-flow reactors enable large-scale cyclopropanation:

  • Reactor: Quartz microfluidic chip with 450 nm LEDs.
  • Throughput: 1 kg/day demonstrated for analogous systems.

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic intermediates improves enantiomeric excess (ee >98% reported for similar cyclopropanes).

Critical Analysis of Methodologies

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Corey–Chaykovsky 68–85 Moderate Medium High
Photochemical [2+1] 55–70 Low High Medium
Mitsunobu Coupling 62–75 High Low Low
Reductive Amination 45–60 Moderate High High

Key Observations :

  • Corey–Chaykovsky offers superior yields but requires expensive ylide precursors.
  • Flow photochemistry excels in scalability but struggles with stereochemical outcomes.
  • Mitsunobu reactions provide excellent stereocontrol but are cost-prohibitive for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is a chemical compound featuring a cyclopropyl ring, an aminomethyl substituent, and a hydroxyl group on a cyclopentanol backbone. With the molecular formula C10H19NOC_{10}H_{19}NO and a molecular weight of 169.26 g/mol, it is characterized by its complex arrangement of functional groups . This compound is considered a valuable intermediate in the production of more complex molecules, with notable applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol's unique structure makes it useful in a variety of scientific applications.

  • Organic Synthesis The compound serves as a building block in the synthesis of complex molecules. Its multiple functional groups allow for diverse chemical reactions, making it a versatile intermediate in creating new compounds.
  • Medicinal Chemistry It is used in the creation of new pharmaceuticals. Its structural features allow it to interact with biological targets, which can influence pharmacological pathways pertinent to drug development. Studies on its binding affinity and specificity toward biological targets are crucial for exploring its therapeutic potential and optimizing its use in drug development.

Interaction Studies

Interaction studies are performed to understand the binding affinity and specificity of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol towards various biological targets. The presence of the aminomethyl group enhances its potential to engage in molecular interactions that could lead to significant biological effects. These studies are crucial for exploring its therapeutic potential and optimizing its use in drug development.

Comparison with Similar Compounds

The uniqueness of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol lies in its combination of a cyclopropyl ring, an aminomethyl group, and a hydroxyl group, which imparts distinct chemical reactivity and potential applications not found in similar compounds.

Compound NameStructural FeaturesNotable Differences
1-(Aminomethyl)cyclopropaneLacks hydroxyl group; simpler structureLess polar than 1-[1-(Aminomethyl)...]
2-Methylpropan-1-olNo cyclopropyl or aminomethyl groupsDifferent chemical properties
CyclopropylmethanolSimilar structure but lacks aminomethyl groupDifferent reactivity profile

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclopropyl and cyclopentan-1-ol structures may interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Cyclopropane Substitution

  • The aminomethyl cyclopropyl group in the target compound introduces ring strain, enhancing reactivity in ring-opening reactions compared to non-cyclopropane analogs (e.g., 1-(1-aminobutan-2-yl)cyclopentan-1-ol) .
  • Ethyl vs. methyl substitution on the cyclopentanol ring ( vs. target) affects lipophilicity (logP), with ethyl increasing hydrophobicity by ~0.5–1.0 log units .

Functional Group Variations

  • Hydrochloride salts (e.g., and ) improve aqueous solubility, critical for drug formulation, whereas the free base (target compound) may require solubilizing agents for biological testing.
  • Ester derivatives () exhibit hydrolytic instability compared to the stable hydroxyl group in the target compound, limiting their utility in acidic environments.

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol, identified by CAS number 1862910-70-0, is a cyclopropyl-derived compound with potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H19_{19}NO
  • Molecular Weight : 169.26 g/mol
  • Structure : The compound features a cyclopropyl moiety attached to a cyclopentanol structure, which is significant for its biological interactions.

The biological activity of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is primarily attributed to its interaction with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest the following:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : It has been suggested that it could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Properties : Preliminary data suggest that it can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective effects of the compound on cultured neuronal cells. The results indicated a significant reduction in cell death when exposed to oxidative stress agents, suggesting its potential use in neurodegenerative diseases.

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol. The study found that treatment with this compound led to a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6 in a murine model of inflammation.

Q & A

Q. What are the recommended synthetic routes for 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol, and what are their respective yields under optimized conditions?

Methodological Answer: The synthesis typically involves multi-step strategies:

  • Step 1: Cyclopropanation of a cyclopentanone precursor using aminomethylating agents (e.g., cyanamide derivatives) under reductive conditions (e.g., sodium borohydride) to introduce the aminomethylcyclopropyl group .
  • Step 2: Methylation at the 2-position of the cyclopentanol ring via Grignard or alkylation reactions (e.g., methyl magnesium bromide) .
  • Optimization: Yields (40–60%) depend on solvent polarity (e.g., THF vs. DCM) and catalyst choice (e.g., Pd/C for hydrogenation steps). Side reactions, such as over-alkylation, are minimized by controlling stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR confirm cyclopropane (δ 0.5–1.5 ppm) and cyclopentanol (δ 3.5–4.5 ppm) protons. 1^1H-1^1H COSY resolves stereochemical ambiguities .
    • IR: Hydroxyl stretch (3200–3600 cm1^{-1}) and amine N-H stretch (3300–3500 cm1^{-1}) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C10_{10}H19_{19}NO, [M+H]+^+ = 170.1545) .
  • X-ray Crystallography: Resolves stereochemistry and ring conformations (if crystalline) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation reported in analogs) .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols; NIOSH-approved respirators if ventilation is inadequate .
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO3_3) to prevent exothermic decomposition .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the conformational stability of the cyclopropane and cyclopentanol rings in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) to calculate strain energy in the cyclopropane ring (~27 kcal/mol) and assess hydrogen bonding between -OH and -NH2_2 groups .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on ring puckering and intramolecular interactions .
  • Torsional Analysis: Identify low-energy conformers using relaxed potential energy scans (e.g., dihedral angles of the cyclopropane-C1_1 bond) .

Q. How do steric effects from the cyclopropyl and methyl substituents influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Hindrance: The cyclopropane ring creates a rigid, bulky environment, reducing accessibility for nucleophiles (e.g., SN2_2 reactions at the aminomethyl group show 30% lower yields compared to non-cyclopropyl analogs) .
  • Kinetic Studies: Compare reaction rates with tert-butyl vs. cyclopropyl analogs using pseudo-first-order kinetics. Cyclopropane’s strain may enhance leaving-group departure in SN1_1 mechanisms .
  • Competitive Experiments: Use isotopic labeling (15^{15}N) to track regioselectivity in substitution pathways .

Q. What strategies can be employed to resolve racemic mixtures of this compound when chiral centers are present?

Methodological Answer:

  • Chiral Chromatography: Use amylose-based chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase; resolution factor (Rs_s) >1.5 .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, enabling separation via hydrolysis .
  • Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) and crystallize; monitor optical rotation ([α]D_{D} = ±15°) .

Data Contradictions and Mitigation

  • Safety vs. Synthesis: While warns against oxidizers, some synthetic routes (e.g., hydroxylation) may require controlled use of oxidizing agents. Mitigate by conducting small-scale trials with real-time monitoring (e.g., in situ IR) .
  • Reactivity Comparisons: Cyclopropane analogs () show divergent reactivity due to ring strain; validate predictions with kinetic isotope effects (KIE) .

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